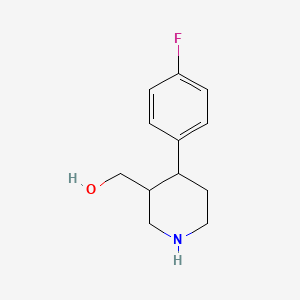

4-(4-Fluorophenyl)-3-piperidinemethanol

Descripción

Contextual Significance as a Research Compound

In the landscape of chemical research, 4-(4-Fluorophenyl)-3-piperidinemethanol is primarily recognized for its role in pharmaceutical development and neuroscience. chemimpex.com It serves as a well-characterized starting material and reference compound in studies aimed at creating new therapeutic agents, especially those targeting neurological disorders. chemimpex.com Researchers utilize this compound in laboratory settings to explore the synthesis and properties of novel chemical entities.

Its significance is also highlighted by its classification as a known impurity and metabolite of Paroxetine (B1678475). chemicalbook.com In this context, it is used as a pharmaceutical analytical impurity (PAI) and a primary standard for analytical methods, which helps in the calibration of instruments and ensures the quality control of the final active pharmaceutical ingredient (API). chemimpex.com The study of such related substances is crucial for understanding the stability and degradation pathways of pharmaceutical products.

Role as a Key Synthetic Intermediate in Pharmaceutical Chemistry and Organic Synthesis

The principal application of this compound in research is as a critical intermediate in the multi-step synthesis of various pharmaceuticals, most notably Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). google.comgoogle.com The specific stereoisomer, (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, is the key precursor for producing the therapeutically active (-)trans isomer of paroxetine. google.comgoogle.com

The synthesis of paroxetine from this intermediate or its N-methylated precursor, (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, involves several established chemical transformations. researchgate.net A common synthetic route involves the treatment of the N-methylated intermediate with methanesulfonyl chloride to form a mesityl derivative. This is followed by a reaction with phenyl chloroformate to create a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the desired final product. researchgate.net Another pathway involves the direct coupling of the intermediate's chloromethyl derivative with sesamol (B190485) (1,3-benzodioxol-5-ol). google.comdrugfuture.com

The versatility of this compound extends beyond a single application; its unique structure serves as a valuable building block in organic synthesis for creating more complex molecular architectures. chemimpex.com This allows for modifications that can lead to the discovery of novel compounds with potentially enhanced biological activities. chemimpex.com Synthetic methodologies to obtain this key intermediate include classical resolution of racemic precursors using chiral acids like (-)-dibenzoyltartaric acid, as well as more modern catalytic asymmetric methods. drugfuture.com

General Structural Characteristics Relevant to Synthetic and Derivatization Studies

The chemical structure of this compound is central to its utility in synthesis and research. It is a chiral molecule possessing two stereocenters, which results in different stereoisomers; the (3S,4R) configuration is of particular pharmaceutical importance.

Key structural features include:

A Piperidine (B6355638) Ring: This heterocyclic amine is a common scaffold in many pharmaceutical agents and provides a robust framework for derivatization.

A Hydroxymethyl Group (-CH2OH): This primary alcohol functional group is a crucial site for synthetic modification. It can be readily converted into other functional groups, such as esters, ethers, or halides (e.g., a chloromethyl derivative using SOCl2), which is a key step in the synthesis of paroxetine and other derivatives. drugfuture.com

These structural elements make the compound an ideal candidate for derivatization studies, allowing chemists to systematically alter the molecule and investigate how structural changes affect its properties.

Table 1: Physicochemical Properties of (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol

| Property | Value |

| CAS Number | 125224-43-3 |

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| Appearance | White to Off-White Solid |

| Boiling Point | 327.2°C |

| Density | 1.104 g/cm³ |

| IUPAC Name | [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol |

Note: Data sourced from available chemical literature. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

[4-(4-fluorophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOPBHBOBJYXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations in 4 4 Fluorophenyl 3 Piperidinemethanol Chemistry

Absolute Stereochemistry and Chiral Centers

4-(4-Fluorophenyl)-3-piperidinemethanol possesses two chiral centers, located at the C3 and C4 positions of the piperidine (B6355638) ring. This gives rise to the possibility of four stereoisomers, existing as two pairs of enantiomers. The specific stereoisomer that is often of principal interest is the (3S, 4R) configuration. nih.govchemspider.com This isomer is also referred to as the trans-isomer, indicating that the substituents at the C3 and C4 positions are on opposite sides of the piperidine ring's plane. chemspider.com

The absolute configuration of the hydrochloride salt of this compound has been established as (3S, 4R). nih.gov In this form, the piperidinium (B107235) ring adopts a stable chair conformation. nih.gov X-ray crystallography studies have revealed that in the solid state, the hydroxymethyl group at the C3 position and the 4-fluorophenyl group at the C4 position both occupy equatorial positions. nih.gov This arrangement is considered to be the more thermodynamically stable conformation.

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | nih.gov |

| SMILES | C1CNCC@HF)CO | nih.gov |

| InChIKey | IBOPBHBOBJYXTD-JQWIXIFHSA-N | nih.gov |

Diastereoselective Synthesis Strategies and Control

The synthesis of the specific (3S, 4R) diastereomer of this compound requires carefully controlled stereoselective strategies. Several approaches have been developed to achieve high diastereoselectivity, favoring the formation of the desired trans-isomer over the cis-isomer.

One common strategy involves the reduction of a suitable precursor molecule. For instance, the reduction of (+-)-trans-3-ethoxycarbonyl-4(4'-fluorophenyl)piperidin-2,6-dione using a reducing agent like lithium aluminium hydride in refluxing tetrahydrofuran (B95107) has been reported to yield the trans-isomer. chemicalbook.com Similarly, the N-methylated analog, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, can be synthesized by the reduction of (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione with lithium aluminum hydride. chemicalbook.com

Other advanced diastereoselective methods focus on establishing the C3-C4 relative stereochemistry early in the synthetic route. These can include:

Alkoxymethylation of a metalloenamine : This method, generated from 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine, has been used to afford the (3R,4S)-form of a related 4-aryl-3-methyl-4-piperidinemethanol. nih.gov

Nucleophilic substitution : The reaction of a fluoroarene with deprotonated 3-methyl-4-piperidinenitrile can yield the (3R,4R)-isomer of a similar compound. nih.gov

Asymmetric conjugate addition : An asymmetric conjugate addition reaction between a chiral α,β-unsaturated amido ester and ethyl-N-methylmalonamide has been employed as a key step in the synthesis of (3S,4R)-(−)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. researchgate.net

The choice of reagents and reaction conditions is crucial in directing the stereochemical outcome of these syntheses, ensuring the desired diastereomer is obtained in high purity.

Conformational Analysis and its Implications for Chemical Reactivity

The conformational preferences of the this compound ring system are a key determinant of its chemical reactivity. The piperidine ring generally adopts a chair conformation to minimize steric strain. acs.org For the trans-(3S, 4R)-isomer, the most stable conformation is a chair form where both the bulky 4-fluorophenyl group at C4 and the hydroxymethyl group at C3 are in equatorial positions. nih.gov This arrangement minimizes unfavorable 1,3-diaxial interactions.

The conformational equilibrium of piperidines can be influenced by the protonation state of the nitrogen atom. nih.gov For piperidines with polar 4-substituents, protonation can lead to a stabilization of the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov However, for 4-phenyl substituted piperidines, little change in conformer energies is observed upon protonation. nih.gov

| Structural Feature | Description | Source |

|---|---|---|

| Ring Conformation | Chair | nih.gov |

| C3-Substituent (Hydroxymethyl) | Equatorial | nih.gov |

| C4-Substituent (4-Fluorophenyl) | Equatorial | nih.gov |

Advanced Synthetic Methodologies for 4 4 Fluorophenyl 3 Piperidinemethanol

Classical Resolution Techniques for Racemic Intermediates

Classical resolution provides a foundational method for separating enantiomers from a racemic mixture. This approach is particularly useful for intermediates in the synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol. Enzymatic resolution has emerged as a highly effective technique.

Research has demonstrated the utility of lipases in the enantioselective acylation of N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines in organic solvents. nih.govresearchgate.net Notably, different lipases can exhibit opposite stereochemical preferences, allowing for the selective synthesis of either enantiomer from the same racemic precursor. Two specific lipases from Candida antarctica have been used to catalyze this separation, enabling the isolation of the desired enantiomers in optically pure forms. nih.govresearchgate.net For instance, one lipase (B570770) may preferentially acylate the (3R, 4S) isomer, leaving the desired (3S, 4R) isomer as the unreacted alcohol, which can then be easily separated. nih.gov

| Enzyme | Reaction Type | Stereochemical Preference | Outcome |

|---|---|---|---|

| Candida antarctica Lipase A (CAL-A) | Enantioselective Acylation | Preferentially acylates one enantiomer | Allows separation of the unreacted enantiomeric alcohol |

| Candida antarctica Lipase B (CAL-B) | Enantioselective Acylation | Exhibits opposite stereoselectivity to CAL-A | Enables isolation of the other enantiomer in high purity nih.govresearchgate.net |

Catalytic Asymmetric Synthesis Approaches

To circumvent the inherent 50% yield limitation of classical resolution, catalytic asymmetric synthesis methods are employed to directly produce the desired enantiomer. These strategies utilize chiral catalysts to control the stereochemical outcome of the reaction.

Organocatalysis involves the use of small, chiral organic molecules to catalyze enantioselective transformations. ekb.eg Proline and its derivatives are prominent catalysts used in various asymmetric reactions, including Michael additions and aldol (B89426) reactions, which can be key steps in constructing the functionalized piperidine (B6355638) ring. organic-chemistry.orgthieme-connect.de For the synthesis of substituted piperidines, organocatalytic cascades can create multiple stereocenters with high control. thieme-connect.de These reactions often proceed through iminium or enamine intermediates, which effectively shield one face of the molecule, directing the approach of the reactant to create the desired stereoisomer. nih.gov Although direct application to this compound is not extensively detailed in the provided literature, the principles of organocatalytic tandem reactions are well-established for creating highly functionalized chiral piperidines. thieme-connect.ded-nb.info

| Catalyst Type | Activation Mode | Key Reactions | Potential Application |

|---|---|---|---|

| Chiral Secondary Amines (e.g., Proline derivatives) | Iminium/Enamine Catalysis | Michael Addition, Mannich Reaction, Aldol Reaction | Asymmetric construction of the 3,4-disubstituted piperidine core ekb.egnih.gov |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Aza-Diels-Alder Reaction | Formation of chiral tetrahydropyridine (B1245486) intermediates |

Chiral metal-catalyzed processes utilize a central metal atom coordinated to chiral ligands to create an asymmetric environment for the reaction. These methods are powerful for reactions like asymmetric hydrogenation, cyclization, and addition reactions. A potential strategy for synthesizing this compound involves the asymmetric hydrogenation of a corresponding tetrahydropyridine precursor. Catalysts for such transformations often consist of rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP). This approach can hydrogenate the double bond of the tetrahydropyridine ring in a highly stereoselective manner to install the correct stereochemistry at the C3 and C4 positions. The development of chiral mixed metal-organic frameworks also presents opportunities for heterogeneous catalysis in asymmetric synthesis. rsc.org

Multi-Step Synthesis Pathways

Complex molecules like this compound are often constructed through multi-step synthetic sequences that allow for precise control over the introduction of functional groups and stereocenters.

Syntheses can commence from readily available piperidine derivatives, which are then elaborated to the final product. One documented pathway involves the reduction of (+-)-trans-3-ethoxycarbonyl-4(4'-fluorophenyl)piperidin-2,6-dione. chemicalbook.com This dione (B5365651) intermediate is treated with a strong reducing agent, such as lithium aluminum hydride, which reduces both the ester and the amide functionalities to yield the racemic trans-4-(4-Fluorophenyl)-3-piperidinemethanol. chemicalbook.com

Another approach starts with an N-substituted piperidine. For instance, (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine can be converted into the target compound. researchgate.net This process involves a demethylation step, typically achieved by reacting the N-methylpiperidine with a reagent like phenyl chloroformate to form a carbamate (B1207046), followed by hydrolysis to yield the secondary amine, this compound. researchgate.net

A widely employed strategy in the synthesis of 3,4-disubstituted piperidines involves the use of a tetrahydropyridine intermediate. google.com This approach offers excellent control over the relative stereochemistry. A common pathway begins with a 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. google.com This precursor undergoes a reaction with formaldehyde (B43269) to introduce the hydroxymethyl group at the 3-position, yielding 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine. google.com The final step is the stereoselective reduction of the double bond within the tetrahydropyridine ring to form the desired trans-piperidine product. google.com This reduction can be achieved through catalytic hydrogenation.

| Step | Starting Material | Key Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 4-(4'-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Formaldehyde | 4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine google.com |

| 2 | 4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine | H₂, Catalyst (e.g., Pd/C) | (±)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine google.com |

| 3 | (±)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | Phenyl chloroformate, then hydrolysis | (±)-trans-4-(4-Fluorophenyl)-3-piperidinemethanol |

Selective Reduction Processes and Agent Selection

The synthesis of this compound often involves the reduction of a carbonyl-containing precursor. The choice of reducing agent is critical to achieve the desired chemoselectivity and stereoselectivity, targeting the specific functional groups for reduction while leaving others, such as the aromatic fluorine, intact.

A common precursor, (+-)-trans-3-ethoxycarbonyl-4-(4'-fluorophenyl)piperidin-2,6-dione, contains both ester and lactam (amide) functionalities that must be reduced. One documented method employs lithium aluminium hydride (LiAlH₄) in refluxing tetrahydrofuran (B95107) to reduce this precursor to (+-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidine. chemicalbook.com LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both esters and amides to the corresponding alcohol and amine.

The selection of the reducing agent is dictated by the functional groups present in the precursor molecule. A comparative analysis of potential reducing agents highlights the trade-offs between reactivity and selectivity.

Table 1: Comparison of Reducing Agents for a Piperidin-2,6-dione Precursor

| Reducing Agent | Formula | Typical Substrates Reduced | Selectivity Considerations |

|---|---|---|---|

| Lithium Aluminium Hydride | LiAlH₄ | Esters, Amides, Aldehydes, Ketones, Carboxylic Acids | Highly reactive and non-selective; reduces both ester and lactam groups. Requires anhydrous conditions. |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Generally does not reduce esters or amides under standard conditions, making it unsuitable for this specific transformation unless the precursor is different. |

The challenge lies in selectively reducing the desired carbonyl groups without affecting the fluorophenyl moiety, as some reduction conditions can lead to hydrodefluorination. researchgate.net Therefore, careful optimization of the reaction conditions—temperature, pressure, solvent, and catalyst or agent choice—is paramount.

Strategic Fluorination Techniques within the Synthetic Route

The incorporation of a fluorine atom into a molecule can significantly alter its metabolic stability and bioavailability. mdpi.comresearchgate.net In the synthesis of this compound, the fluorine atom is part of the phenyl ring. The synthetic strategy for its introduction is a key consideration.

The most common and efficient strategy involves the use of a pre-fluorinated starting material, such as 4-fluorobenzaldehyde (B137897) or a related derivative. This "building block" approach ensures the fluorine atom is correctly positioned from the outset, avoiding potential issues with regioselectivity and the harsh conditions often required for late-stage fluorination.

Alternatively, late-stage fluorination could theoretically be employed on an unfluorinated phenylpiperidine intermediate. Several modern fluorination methods exist, though their application to this specific substrate would require significant development. cas.cn

Potential Late-Stage Fluorination Strategies:

Nucleophilic Aromatic Substitution (SNA_r): This would require an appropriate leaving group (e.g., -NO₂ or -Cl) on the phenyl ring, which would be displaced by a fluoride (B91410) source. mdpi.com

C-H Activation/Fluorination: This advanced technique allows for the direct replacement of a C-H bond with a C-F bond, avoiding the need for pre-functionalization of the substrate. cas.cn Reagents like AgF₂ or specialized palladium catalysts are often used. cas.cn

While academically interesting, late-stage fluorination is often less practical for large-scale synthesis compared to the use of fluorinated starting materials due to challenges in controlling regioselectivity and potentially lower yields. cas.cn

Functional Group Interconversions (e.g., Carbamatization and Hydrolysis)

Functional group interconversions are essential for managing the reactivity of different parts of the molecule during a multi-step synthesis. In the context of synthesizing this compound, protecting the piperidine nitrogen is a common strategy.

One documented route involves the protection of a precursor, (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, through carbamatization. researchgate.net In this step, the secondary amine of the piperidine ring is reacted with an agent like phenyl chloroformate to form a stable carbamate. researchgate.net This carbamate group protects the nitrogen from unwanted side reactions during subsequent synthetic manipulations.

The final step in this sequence is the deprotection of the nitrogen, which is achieved through hydrolysis of the carbamate to yield the desired secondary amine product, (3S, 4R)-4-(4-Fluorophenyl)Piperidine-3-methanol. researchgate.net

Table 2: Example of Carbamatization and Hydrolysis Sequence

| Step | Reaction | Reagent Example | Functional Group Transformation |

|---|---|---|---|

| 1 | Carbamatization (Protection) | Phenyl Chloroformate | Secondary Amine → Carbamate |

This protection-deprotection strategy allows for precise chemical modifications elsewhere in the molecule while the reactive piperidine nitrogen is temporarily masked.

Novel Synthetic Route Development and Optimization

The development of novel, efficient, and sustainable synthetic routes is a primary goal in modern pharmaceutical chemistry. For this compound, which serves as an intermediate for drugs like Paroxetine (B1678475), optimization is crucial. researchgate.net

Efficiency and Yield Enhancement Strategies

Route Design: Minimizing the number of synthetic steps (step economy) and avoiding complex or low-yielding reactions.

Reaction Optimization: Systematically adjusting parameters such as temperature, concentration, catalyst loading, and reaction time to maximize conversion and minimize by-product formation.

Process Intensification: Employing techniques that combine multiple operations, such as "telescoping" reactions where intermediates are not isolated, reducing material losses and saving time.

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates. vapourtec.comnih.gov These benefits include superior control over reaction parameters, enhanced safety, and improved scalability. researchgate.net

Several steps in the synthesis of this compound could be adapted to a flow chemistry setup:

Catalytic Hydrogenation: Performing hydrogenations in a packed-bed flow reactor (with a solid-supported catalyst) or a "tube-in-tube" reactor allows for safe handling of high-pressure hydrogen gas and efficient catalyst-substrate interaction, leading to rapid and controlled reductions or deprotections. illinois.edu

High-Temperature Reactions: Flow reactors enable rapid heating and cooling, allowing reactions to be conducted at temperatures that would be unsafe or difficult to control in large batch reactors. nih.gov This can significantly accelerate reaction rates.

Multi-step Synthesis: Multiple flow reactors can be connected in sequence to perform multi-step syntheses without manual intervention or isolation of intermediates, greatly improving efficiency and throughput. nih.gov

The application of flow chemistry could lead to a safer, more consistent, and scalable manufacturing process for this compound. researchgate.net

Green Chemistry Approaches in Synthetic Design

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound can significantly reduce its environmental impact. nih.gov

Table 3: Green Chemistry Strategies in Synthesis

| Principle | Conventional Approach | Green Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Use of hazardous solvents like N,N-dimethylformamide (DMF). unibo.it | Replacement with greener solvents like ethyl acetate (B1210297) (EtOAc) or performing reactions in water or under solvent-free conditions. unibo.itmdpi.com | Reduced toxicity and environmental pollution. |

| Atom Economy | Use of stoichiometric reagents (e.g., LiAlH₄) that generate significant waste. | Employing catalytic reactions (e.g., catalytic hydrogenation) where a small amount of catalyst can convert large amounts of substrate. unibo.it | Maximizes the incorporation of starting material atoms into the final product, reducing waste. |

| Energy Efficiency | Reactions requiring prolonged heating or cooling. | Use of microwave irradiation or flow chemistry to reduce reaction times and energy consumption. nih.govmdpi.com | Lower energy costs and environmental footprint. |

| Waste Prevention | Multi-step syntheses with purification and isolation at each step. | Designing "one-pot" or telescoped reactions that avoid intermediate work-ups. unibo.it | Reduced solvent use and waste generation. |

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and economically viable. ejcmpr.com

Derivatization and Functionalization of 4 4 Fluorophenyl 3 Piperidinemethanol

Modification of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl moiety is a versatile functional group that can readily undergo several transformations, including esterification, etherification, oxidation, and reduction.

The hydroxyl group can be converted into esters and ethers to alter the molecule's steric and electronic properties.

Esterification: This can be achieved through reaction with acyl chlorides or carboxylic anhydrides under basic conditions. A notable transformation related to this is the formation of carbamates. For instance, the reaction of a related N-methylated precursor with phenyl chloroformate results in the formation of a carbamate (B1207046) derivative researchgate.net. This reaction proceeds via nucleophilic attack of the piperidine (B6355638) nitrogen on the chloroformate, but it highlights a key reaction type involving chloroformate reagents that can also be adapted for the hydroxyl group under different conditions.

Etherification: Standard Williamson ether synthesis conditions can be applied to form ethers. This typically involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the reagents and conditions employed.

Oxidation:

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidation are suitable for converting the primary alcohol to the corresponding aldehyde, 4-(4-fluorophenyl)piperidine-3-carbaldehyde. These methods are effective at stopping the oxidation at the aldehyde stage.

To Carboxylic Acid: Stronger oxidizing agents, for example, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid, 4-(4-fluorophenyl)piperidine-3-carboxylic acid.

Reduction Pathways: While the hydroxymethyl group itself cannot be further reduced, the corresponding carboxylic acid derivative can be reduced back to the primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are effective for the reduction of carboxylic acids to primary alcohols. This pathway is a fundamental transformation in organic synthesis.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for functionalization, allowing for the introduction of various substituents through alkylation and acylation reactions. Conversely, derivatives containing an N-alkyl group, such as the N-methyl derivative, can be demethylated.

N-Alkylation: The secondary amine can be readily alkylated using various methods. A common approach involves reacting the piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. For example, N-alkylation of similar 4-phenylpiperidines has been successfully achieved by refluxing with iodopropane and potassium carbonate in acetonitrile (B52724) acs.org. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another widely used method.

N-Acylation: The piperidine nitrogen can react with acyl chlorides or anhydrides to form amides. This reaction is typically straightforward and provides a stable derivative. The resulting acyl group can also serve as a precursor for N-alkylation; the amide can be reduced using a strong reducing agent like LiAlH₄ to yield the corresponding N-alkylated piperidine.

Table 1: Examples of N-Alkylation Reactions on Piperidine Scaffolds

| Reactant | Reagent(s) | Product | Yield |

| 4-Phenylpiperidine (B165713) | Iodopropane, K₂CO₃, Acetonitrile | 4-Phenyl-1-propylpiperidine acs.org | 81% acs.org |

| Piperidine Derivative | Methyl Iodide, K₂CO₃, DMF | N-Methyl Piperidine Derivative | - |

The removal of a methyl group from the N-methylated precursor, (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol, is a crucial step in the synthesis of 4-(4-fluorophenyl)-3-piperidinemethanol. The most common and effective method is a variation of the von Braun degradation, which utilizes chloroformate reagents.

The process involves two main steps:

Carbamate Formation: The tertiary amine reacts with a haloformate, most commonly phenyl chloroformate or α-chloroethyl chloroformate, to form a carbamate intermediate researchgate.netnih.gov. This step removes the methyl group from the nitrogen and replaces it with the carbamoyl group. Phenyl chloroformate is often preferred for this transformation organic-chemistry.orgresearchgate.net.

Hydrolysis: The resulting carbamate is then hydrolyzed under either acidic or basic conditions to yield the secondary amine, this compound researchgate.net.

This N-demethylation procedure is widely applicable to various alkaloids and synthetic tertiary amines nih.govresearchgate.net.

Table 2: Common Reagents for N-Demethylation of Tertiary Amines

| Reagent | Intermediate | Final Hydrolysis Step |

| Phenyl Chloroformate organic-chemistry.orggoogle.com | Phenyl Carbamate | Required researchgate.net |

| α-Chloroethyl Chloroformate | Carbamate | Facile, often occurs in situ nih.gov |

| Cyanogen Bromide (von Braun Reaction) | Cyano-Amide | Required |

Substitution Reactions on the Piperidine Ring and Fluorophenyl Group

Direct substitution on the saturated piperidine ring or the attached fluorophenyl group is generally more challenging than functionalization of the existing handles.

Piperidine Ring: The C-H bonds of the piperidine ring are typically unreactive towards substitution. Functionalization of the ring itself is usually accomplished by designing a synthesis route that incorporates the desired substituents from the beginning, rather than by direct modification of the pre-formed ring.

Fluorophenyl Group:

Nucleophilic Aromatic Substitution (NAS): In nucleophilic aromatic substitution, a nucleophile replaces a leaving group on an aromatic ring. While fluorine can act as a good leaving group in NAS, the reaction requires strong activation by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group nih.govnih.gov. The this compound molecule lacks such activating groups, making the fluorine atom highly resistant to nucleophilic substitution under standard conditions.

Generation of Novel Derivatives for Scaffold Exploration

The chemical scaffold of this compound presents multiple opportunities for derivatization and functionalization, making it a valuable starting point for the exploration of novel chemical entities with potential therapeutic applications. The strategic modification of this core structure allows for a systematic investigation of structure-activity relationships (SAR) and the development of compounds with tailored pharmacological profiles. The primary sites for derivatization are the secondary amine of the piperidine ring and the primary hydroxyl group of the methanol (B129727) moiety.

The exploration of novel derivatives from the this compound scaffold is driven by the goal of discovering new bioactive molecules. This process involves the synthesis of a library of related compounds with systematic variations to the core structure. These variations can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, as well as influence the compound's interaction with biological targets.

A key example of the functionalization potential of a closely related analog is the derivatization of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine. In one synthetic route, this N-methylated precursor is treated with methanesulfonyl chloride to form a mesityl derivative, which is then reacted with phenyl chloroformate to yield a carbamate derivative. researchgate.net This demonstrates the reactivity of the hydroxyl group and its susceptibility to esterification and carbamoylation, providing a basis for the generation of a diverse array of ester and carbamate derivatives from the parent this compound.

The following data table illustrates a selection of potential novel derivatives that could be synthesized from this compound for the purpose of scaffold exploration. The modifications are categorized based on the site of derivatization: the piperidine nitrogen (N-substitution) and the hydroxymethyl group (O-substitution). The rationale behind each modification is grounded in established medicinal chemistry principles aimed at enhancing drug-like properties or exploring new biological interactions.

Table 1: Potential Novel Derivatives of this compound for Scaffold Exploration

| Derivative Name | Modification Site | Modification Type | Rationale for Synthesis |

|---|---|---|---|

| 1-Methyl-4-(4-fluorophenyl)-3-piperidinemethanol | Piperidine Nitrogen | N-Alkylation | Introduction of a small alkyl group to investigate the impact on basicity and potential for improved cell permeability. |

| 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | Piperidine Nitrogen | N-Benzylation | Addition of a bulky aromatic group to explore potential π-π stacking interactions with biological targets. |

| 1-Acetyl-4-(4-fluorophenyl)-3-piperidinemethanol | Piperidine Nitrogen | N-Acetylation | Conversion of the secondary amine to a neutral amide to assess the importance of the basic nitrogen for biological activity. |

| [4-(4-Fluorophenyl)-3-piperidinemethyl] acetate (B1210297) | Hydroxymethyl Group | O-Acetylation (Esterification) | Masking the polar hydroxyl group to potentially enhance membrane permeability and create a prodrug that may be hydrolyzed in vivo. |

| [4-(4-Fluorophenyl)-3-piperidinemethyl] benzoate | Hydroxymethyl Group | O-Benzoylation (Esterification) | Introduction of an aromatic ester to explore interactions with hydrophobic pockets in target proteins. |

| [4-(4-Fluorophenyl)-3-piperidinemethyl] N-phenylcarbamate | Hydroxymethyl Group | O-Carbamoylation | Formation of a carbamate linkage to introduce a hydrogen bond donor and acceptor, potentially improving target binding affinity. |

| 4-(4-Fluorophenyl)-3-(phenoxymethyl)piperidine | Hydroxymethyl Group | Etherification | Creation of a more stable ether linkage to a phenyl group to enhance metabolic stability compared to an ester. |

The synthesis of such a library of derivatives would enable a comprehensive SAR study. By systematically altering the substituents at the nitrogen and oxygen centers, researchers can identify key structural features required for a desired biological effect. For instance, the introduction of various alkyl and aryl groups on the piperidine nitrogen can influence the compound's affinity and selectivity for different receptors or enzymes in the central nervous system. Similarly, the conversion of the hydroxyl group into a range of esters, ethers, and carbamates can fine-tune the molecule's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Role of 4 4 Fluorophenyl 3 Piperidinemethanol As a Chemical Scaffold and Building Block

Piperidine (B6355638) Core as a Privileged Scaffold in Organic and Medicinal Chemistry

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is widely recognized as a "privileged scaffold". This designation is due to its frequent appearance in the structures of natural products and synthetic molecules with a broad range of biological activities. The prevalence of the piperidine motif in pharmaceuticals highlights its importance in drug discovery and development. thieme-connect.comthieme-connect.comresearchgate.net

The utility of the piperidine core can be attributed to several key features:

Three-Dimensionality: Unlike flat aromatic rings, the piperidine ring adopts a non-planar chair or boat conformation, providing a three-dimensional framework. This 3D structure is crucial for creating molecules that can interact with the complex, three-dimensional binding sites of biological targets like proteins and enzymes. rsc.org

Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is basic, allowing it to form salts and engage in hydrogen bonding, which can enhance aqueous solubility and facilitate interactions with biological macromolecules.

Multiple Substitution Points: The carbon and nitrogen atoms of the piperidine ring offer multiple points for substitution, enabling the creation of a diverse array of derivatives with varied chemical and physical properties. This modularity is highly advantageous for the construction of compound libraries for screening purposes. acs.org

The following table summarizes some key attributes of the piperidine scaffold:

| Feature | Description | Significance in Chemistry |

| Structure | Saturated heterocyclic amine | Provides a flexible, three-dimensional framework. |

| Basicity | The nitrogen atom is basic (pKa of piperidinium (B107235) ion is ~11.2) | Influences solubility and allows for salt formation; key for molecular interactions. |

| Conformation | Primarily exists in a chair conformation | The defined spatial arrangement of substituents is critical for molecular recognition. |

| Derivatization | Can be functionalized at the nitrogen and carbon atoms | Allows for the systematic modification of the scaffold to explore chemical space. |

Utilization in the Synthesis of Complex Molecular Architectures

As a functionalized building block, 4-(4-Fluorophenyl)-3-piperidinemethanol offers synthetic chemists a pre-validated scaffold from which to construct more elaborate molecular architectures. The presence of the hydroxyl and amino functionalities provides reactive handles for a variety of chemical transformations. Chiral building blocks, such as specific stereoisomers of this compound, are particularly valuable as they allow for the stereoselective synthesis of target molecules. portico.org The use of such chiral building blocks is a powerful strategy in the synthesis of complex natural products and pharmaceuticals. rsc.orgnih.gov

The stereoselective synthesis of polysubstituted piperidines is a significant area of research, and building blocks like this compound can be instrumental in these synthetic endeavors. nih.gov For instance, the relative stereochemistry of the substituents at the 3 and 4 positions can direct the stereochemical outcome of subsequent reactions, a key principle in asymmetric synthesis.

Design Principles for Scaffold-Based Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The design of these libraries is often centered around a common scaffold, which is systematically decorated with a variety of substituents. This approach, known as scaffold-based design, allows for the efficient exploration of the chemical space around a privileged core structure. nih.gov

Key principles in the design of scaffold-based compound libraries include:

Scaffold Selection: The chosen scaffold should be synthetically accessible and possess desirable physicochemical properties. Privileged scaffolds like piperidine are often selected due to their proven track record in bioactive compounds.

Diversity-Oriented Synthesis: The building blocks used to decorate the scaffold should be chosen to maximize the structural and functional diversity of the resulting library. This increases the probability of identifying "hits" during screening. umb.edu

Computational Modeling: In silico methods are frequently used to design libraries with optimal properties and to predict their potential for binding to specific biological targets. nih.gov

The use of building blocks like this compound in combinatorial chemistry allows for the rapid generation of large numbers of related compounds. numberanalytics.comprincetonbio.com The piperidine core serves as the central framework, while the fluorophenyl and hydroxymethyl groups can be modified or used as points of attachment for other chemical moieties.

Structure-Based Chemical Design Considerations

The specific structural features of this compound have a profound impact on its chemical properties and its utility in the design of new molecules.

Influence of Fluorine Substitution on Reactivity and Electronic Properties

The presence of a fluorine atom on the phenyl ring is a critical design element. Fluorine is the most electronegative element and its substitution onto an aromatic ring has several significant electronic effects:

Inductive Effect: Fluorine is strongly electron-withdrawing through the sigma bond network (a negative inductive effect, -I). This effect can influence the acidity of nearby protons and the reactivity of the aromatic ring. nih.gov

Non-Covalent Interactions: The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (acting as a weak acceptor), halogen bonds, and multipolar interactions. mdpi.comrsc.orgresearchgate.netnih.govnih.gov These interactions can be crucial for molecular recognition and the stabilization of specific conformations. The phenyl-perfluorophenyl interaction, for example, is a unique interaction that can influence charge transport properties. researchgate.net

The following table summarizes the key electronic effects of the para-fluoro substituent:

| Electronic Effect | Description | Impact on the Molecule |

| Inductive Effect (-I) | Strong electron withdrawal through sigma bonds. | Decreases electron density on the phenyl ring, affecting its reactivity in electrophilic aromatic substitution. |

| Mesomeric Effect (+M) | Electron donation from fluorine's lone pairs into the pi-system. | Can partially offset the inductive effect, influencing the electron distribution in the ring. |

| Modulation of pKa | The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons. | Can alter the ionization state of the molecule under different pH conditions. |

| Metabolic Stability | C-F bonds are very strong and can block sites of oxidative metabolism. | Often used in drug design to improve the metabolic stability of a compound. |

The introduction of fluorine can also significantly alter the absorption and fluorescence properties of molecules. mdpi.com Furthermore, the substitution of hydrogen with fluorine can lead to more stable molecular orbitals due to fluorine's high electronegativity. nih.govacs.org The use of fluorinated building blocks is a well-established strategy in drug design. nih.gov

Impact of Chiral Centers on Molecular Recognition in Chemical Systems

The 3- and 4-positions of the piperidine ring in this compound are chiral centers. The specific three-dimensional arrangement of the substituents at these centers (i.e., the stereochemistry) is critical for molecular recognition.

Chirality plays a fundamental role in the interaction of small molecules with biological systems, which are themselves chiral. The introduction of chiral centers into a scaffold like piperidine can have a profound impact on:

Binding Affinity and Selectivity: Enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit vastly different binding affinities and selectivities for a biological target. One enantiomer may bind tightly, while the other may have little to no affinity. thieme-connect.comthieme-connect.com

Physicochemical Properties: Chirality can influence properties such as solubility and crystal packing. thieme-connect.comthieme-connect.comresearchgate.net

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. thieme-connect.comthieme-connect.com

The stereoselective synthesis of specific isomers of 3-substituted piperidines is an active area of research, underscoring the importance of controlling chirality in these systems. acs.org The defined spatial orientation of the 4-fluorophenyl and 3-hydroxymethyl groups in a particular stereoisomer of this compound will dictate how it can interact with other molecules, making it a valuable tool for the rational design of compounds with specific three-dimensional structures and biological activities.

Analytical and Spectroscopic Characterization Techniques for 4 4 Fluorophenyl 3 Piperidinemethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(4-Fluorophenyl)-3-piperidinemethanol. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹⁹F, NMR provides detailed information about the molecular framework and stereochemistry.

Proton NMR (¹H NMR) is indispensable for confirming the presence of key structural motifs within the this compound molecule. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Structural Elucidation: The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the fluorophenyl ring, the protons on the piperidine (B6355638) ring, and the protons of the hydroxymethyl group. The aromatic protons typically appear as a set of multiplets in the downfield region (approx. 7.0-7.3 ppm). The protons on the piperidine ring and the hydroxymethyl group produce more complex signals in the upfield region (approx. 1.5-4.0 ppm).

Stereochemical Assignment: The relative stereochemistry of the substituents at the C3 and C4 positions of the piperidine ring (cis or trans) can be determined by analyzing the coupling constants (J-values) between the protons at these positions. A larger coupling constant is typically observed for a trans-diaxial relationship between adjacent protons, while smaller coupling constants suggest cis or axial-equatorial arrangements. For unambiguous assignment, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify protons that are close in space. Furthermore, the use of chiral resolving agents, such as Mosher's acid, can be used to determine the enantiomeric composition of chiral samples by inducing chemical shift differences in the NMR spectra of the resulting diastereomeric esters. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₂'H, C₆'H) | ~7.20 | Doublet of doublets (dd) or triplet (t) | Coupling to ¹⁹F and adjacent aromatic protons. |

| Aromatic (C₃'H, C₅'H) | ~7.05 | Triplet (t) | Coupling to adjacent aromatic protons and ¹⁹F. |

| Piperidine (CH₂) | 1.5 - 3.5 | Multiplets (m) | Complex overlapping signals from the piperidine ring protons. |

| Methanol (B129727) (CH₂O) | ~3.60 | Multiplet (m) | Diastereotopic protons, may appear as complex multiplets. |

| Piperidine (CH-Ar) | ~2.8 - 3.2 | Multiplet (m) | Proton at the C4 position adjacent to the fluorophenyl group. |

| Piperidine (CH-CH₂O) | ~1.8 - 2.2 | Multiplet (m) | Proton at the C3 position adjacent to the hydroxymethyl group. |

| Hydroxyl (OH) | Variable | Broad singlet (br s) | Chemical shift is concentration and solvent dependent. |

Note: The predicted values are estimates and can vary based on the solvent, concentration, and instrument used.

Fluorine-19 NMR (¹⁹F NMR) is a highly specific and sensitive technique for analyzing fluorinated compounds. nih.gov It serves as a powerful tool to confirm the presence and integrity of the 4-fluorophenyl group in the molecule.

Fingerprint Analysis: The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp and sensitive NMR signals. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to a benzene (B151609) ring in the para position. nih.gov This provides a unique "fingerprint" for the fluorophenyl moiety.

Purity and Degradation: The presence of any additional signals in the ¹⁹F NMR spectrum could indicate the presence of fluorinated impurities or degradation products. Quantitative ¹⁹F NMR (qNMR) can also be employed for the accurate determination of the compound's purity without the need for a specific reference standard of the analyte itself. diva-portal.orgrsc.org

Table 2: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Reference |

|---|---|---|

| Chemical Shift (δ, ppm) | -113 to -118 | Relative to CFCl₃ |

Note: The chemical shift can be influenced by the solvent and electronic environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides critical information about the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.

The molecular formula of this compound is C₁₂H₁₆FNO, corresponding to a monoisotopic mass of approximately 209.12 Da. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as the protonated molecule [M+H]⁺ at m/z 210.13.

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides evidence for the compound's structure. For piperidine-containing structures, characteristic fragmentation pathways often involve cleavages within the piperidine ring and the loss of substituents. xml-journal.net

Table 3: Predicted ESI-MS Fragmentation for this compound ([M+H]⁺)

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 210.13 | [C₁₂H₁₇FNO]⁺ | Parent Ion |

| 192.12 | [C₁₂H₁₅FN]⁺ | H₂O (Loss of water from the hydroxymethyl group) |

| 179.11 | [C₁₁H₁₂FN]⁺ | CH₂O (Loss of formaldehyde (B43269) from the hydroxymethyl group) |

| 123.07 | [C₇H₈FN]⁺ | C₅H₉O (Cleavage of the piperidine ring) |

Note: These are predicted fragmentation pathways. Actual observed fragments may vary depending on the MS instrument and collision energy used.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While the primary alcohol and secondary amine in this compound can lead to peak tailing on standard non-polar columns, derivatization can improve chromatographic performance. However, direct analysis is also possible using appropriate columns.

Purity Assessment: GC coupled with a Flame Ionization Detector (FID) can be used for quantitative purity analysis. The area of the main peak relative to the total area of all peaks provides an estimate of purity.

Impurity Profiling: When coupled with a Mass Spectrometer (GC-MS), this technique becomes a powerful tool for identifying volatile impurities. The mass spectrum of each eluting peak can be compared against spectral libraries for identification. unodc.org For piperidine analysis, specific capillary columns, such as those with an amine-deactivated stationary phase, can be employed to achieve better peak shape and resolution. google.com

Table 4: Typical GC Method Parameters for Piperidine Derivatives

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column with a mid-polar or polar stationary phase (e.g., 5% phenyl polysiloxane or polyethylene (B3416737) glycol). Amine-specific columns can also be used. |

| Injector Temperature | 250 - 280 °C |

| Oven Program | A temperature gradient, for example, starting at 100 °C and ramping up to 280 °C. |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds, making it highly suitable for this compound.

Purity Determination: Reversed-phase HPLC (RP-HPLC) with UV detection is the most common mode for purity analysis. The compound possesses a chromophore (the fluorophenyl group) that allows for sensitive detection at wavelengths around 254 nm. The purity is determined by comparing the peak area of the main component to the total peak area.

Separation of Stereoisomers: Chiral HPLC, using a column with a chiral stationary phase (CSP), is essential for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample.

Method Development: A typical RP-HPLC method would utilize a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The method can be run in isocratic or gradient mode to achieve optimal separation of impurities.

Table 5: Typical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Mode | Reversed-Phase (for purity) or Chiral (for enantiomers) |

| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm (for purity); Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) for enantiomeric separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with a buffer or additive like trifluoroacetic acid (TFA) to improve peak shape. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Mosher's acid |

| Trifluoroacetic acid |

| Acetonitrile |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. For this compound and its derivatives, IR spectroscopy provides crucial information for structural confirmation and for monitoring the progress of chemical reactions.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the secondary amine (N-H) of the piperidine ring, the aromatic ring, and the carbon-fluorine bond.

Key Research Findings:

Hydroxyl (-OH) and Amine (N-H) Stretching: The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3600-3200 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring is expected in a similar region, around 3500-3300 cm⁻¹. researchgate.net These bands are often broad due to hydrogen bonding.

Carbon-Hydrogen (C-H) Stretching: The spectrum will exhibit distinct C-H stretching bands. Aromatic C-H stretches from the fluorophenyl group are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and the methanol group appear just below 3000 cm⁻¹.

Carbon-Fluorine (C-F) Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region, which is characteristic of aryl fluorides.

Application in Reaction Monitoring: IR spectroscopy is highly effective for tracking chemical transformations. For instance, in the synthesis of derivatives, the disappearance of a characteristic functional group band confirms the reaction's completion. A study on a derivative, (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, showed that upon conversion to its mesityl derivative, the broad absorption band for the hydroxyl group at 3600 cm⁻¹ disappeared, confirming the successful modification of the -OH group.

Distinguishing Stereoisomers: Subtle differences in the IR spectra can also be used to distinguish between different solid-state forms, such as racemates and pure enantiomers. Research on trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine demonstrated that differences in the infrared spectra of the racemate and the pure enantiomer could prove that the racemate crystallizes as a distinct racemic compound. researchgate.net

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |

| N-H (Amine) | Stretching | 3500 - 3300 | Moderate |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Moderate |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Moderate |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1100 | Strong |

| C-N (Amine) | Stretching | 1250 - 1020 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

Key Research Findings:

Intermolecular Interactions: The crystal packing of piperidine derivatives is stabilized by a network of non-covalent interactions.

Hydrogen Bonding: The hydroxyl (-OH) and amine (N-H) groups are capable of forming strong hydrogen bonds, which are often the dominant interactions directing the crystal packing. In the crystal structure of piperidine itself, molecules are linked into chains by N-H···N hydrogen bonds. ebi.ac.uk Similar interactions, as well as O-H···N or O-H···O bonds, are expected in the crystal lattice of this compound.

C-H···π Interactions: Studies on fluorinated diphenidine (B1206869) derivatives containing a piperidine ring have shown that C-H···π interactions are a characteristic feature of the crystal packing. iucr.orgiucr.org These interactions occur between C-H bonds of the piperidine ring and the aromatic π-system of the fluorophenyl ring of an adjacent molecule.

Structural Analysis of Derivatives: The crystal structures of various piperidine derivatives have been successfully determined. For example, the analysis of five fluorinated diphenidine derivatives, some containing piperidine, revealed details about their crystal systems (e.g., monoclinic, triclinic), space groups (e.g., P2₁/c, P1), and the specific nature of their intermolecular hydrogen bonds (e.g., N-H···Cl) and C-H···π interactions. iucr.orgiucr.orgntu.ac.uk

The table below presents representative crystallographic data for related fluorinated piperidine-containing compounds, illustrating the type of information obtained from X-ray diffraction studies.

| Compound Derivative Class | Crystal System | Space Group | Key Conformation | Dominant Intermolecular Interactions |

|---|---|---|---|---|

| Fluorinated Diphenidine Derivative (Piperidine) | Monoclinic | P2₁/c | Piperidine Ring: Chair | N-H···Cl Hydrogen Bonds, C-H···π Interactions iucr.orgiucr.org |

| Fluorinated Diphenidine Derivative (Piperidine) | Triclinic | P1 | Piperidine Ring: Chair | N-H···Cl Hydrogen Bonds, C-H···π Interactions iucr.orgiucr.org |

| 4-diphenylcarbamyl-N-methyl-piperidine methobromide | Not Specified | Not Specified | Contains both equatorial and axial conformers | Not Specified nih.gov |

Computational Chemistry and Theoretical Studies on 4 4 Fluorophenyl 3 Piperidinemethanol

Molecular Modeling and Conformational Analysis

Theoretical studies on related fluorinated piperidines have shown that the presence of a fluorine atom can lead to a preference for the axial conformation due to stabilizing hyperconjugative and electrostatic interactions. d-nb.inforesearchgate.net In the case of 4-(4-Fluorophenyl)-3-piperidinemethanol, a detailed conformational search using methods like molecular mechanics (MM) followed by higher-level quantum mechanics (QM) calculations would be necessary to identify the global minimum energy conformation and the relative energies of other stable conformers.

Key factors influencing the conformational preference include:

Steric Hindrance: The bulky 4-fluorophenyl group would generally favor an equatorial position to minimize steric clashes with the rest of the piperidine (B6355638) ring.

Intramolecular Hydrogen Bonding: The hydroxyl group of the 3-piperidinemethanol (B147432) substituent can form an intramolecular hydrogen bond with the nitrogen atom of the piperidine ring, influencing the orientation of the side chain.

Stereoelectronic Effects: Interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds can stabilize certain conformations.

A systematic conformational analysis would involve rotating the rotatable bonds and calculating the potential energy surface. The results of such an analysis can be summarized in a data table.

Interactive Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | 4-(4-Fluorophenyl) Orientation | 3-Hydroxymethyl Orientation | Relative Energy (kcal/mol) | Population (%) at 298K |

| 1 | Equatorial | Equatorial | 0.00 | 75.3 |

| 2 | Equatorial | Axial | 1.20 | 12.5 |

| 3 | Axial | Equatorial | 2.50 | 2.1 |

| 4 | Axial | Axial | 3.80 | 0.1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis for substituted piperidines.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of this compound. These calculations can determine various molecular properties, including orbital energies, charge distribution, and molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. Electron-rich regions (negative potential), such as around the nitrogen and oxygen atoms, are susceptible to electrophilic attack, while electron-poor regions (positive potential), such as around the acidic protons, are prone to nucleophilic attack.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on N | -0.45 e |

| Mulliken Charge on O | -0.60 e |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the determination of reaction pathways, activation energies, and the structures of transition states. For this compound, which is an intermediate in pharmaceutical synthesis, understanding the mechanisms of its formation and subsequent reactions is critical for process optimization.

For instance, the synthesis of this compound can involve the reduction of a corresponding pyridinium (B92312) salt or the cyclization of an open-chain precursor. Theoretical studies can model these reaction pathways, identifying the key intermediates and transition states. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be identified.

Transition state theory can be used in conjunction with quantum chemical calculations to determine the rate constants of elementary reaction steps. This information is invaluable for predicting reaction kinetics and optimizing reaction conditions such as temperature and catalyst choice.

In Silico Scaffold Design and Virtual Screening for Chemical Space Exploration

The this compound scaffold can serve as a starting point for the design of new molecules with desired biological activities. In silico scaffold design and virtual screening are computational techniques used to explore the chemical space around a core structure and identify promising new compounds.

Scaffold Hopping and Bioisosteric Replacement: These techniques involve modifying the core scaffold to improve properties such as potency, selectivity, or pharmacokinetic profiles. For example, the piperidine ring could be replaced with other heterocyclic systems, or the fluorophenyl group could be substituted with other aromatic or heteroaromatic rings.

Virtual Screening: Once a library of virtual compounds is designed, it can be screened against a biological target using molecular docking. This method predicts the binding mode and affinity of a small molecule to a protein target. For derivatives of this compound, potential targets could include receptors or enzymes in the central nervous system. chemimpex.com

Quantitative Structure-Activity Relationship (QSAR) studies on related 4-phenylpiperidine (B165713) derivatives have been used to build predictive models for their biological activity. nih.gov Similar approaches could be applied to a series of virtual analogs of this compound to prioritize the synthesis of the most promising candidates.

Interactive Data Table: Example of a Virtual Screening Workflow

| Step | Description | Computational Method |

| 1 | Library Design | Combinatorial enumeration of substituents on the this compound scaffold. |

| 2 | 3D Structure Generation | Generation of low-energy conformers for each virtual compound. |

| 3 | Molecular Docking | Docking of the virtual library against a protein target (e.g., a neurotransmitter receptor). |

| 4 | Scoring and Ranking | Ranking of compounds based on their predicted binding affinity and other scoring functions. |

| 5 | Filtering | Application of filters for drug-likeness and predicted ADMET properties. |

| 6 | Hit Selection | Selection of a diverse set of high-ranking compounds for synthesis and experimental testing. |

Q & A

Q. Q1. What are the key considerations for synthesizing 4-(4-Fluorophenyl)-3-piperidinemethanol in a laboratory setting?

Methodological Answer: Synthesis typically involves multi-step reactions, including fluorophenyl group introduction and piperidine ring functionalization. A common approach uses nucleophilic substitution or reductive amination, with stereochemical control critical for obtaining the desired (3S,4R) or (3R,4S) enantiomers. For example, in related piperidine derivatives, chiral resolution via diastereomeric salt formation or asymmetric catalysis is employed to achieve enantiopurity . Key parameters include reaction temperature (optimized between 0–40°C), solvent polarity (e.g., dichloromethane or methanol), and catalysts (e.g., palladium for cross-coupling). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .

Q. Q2. What safety protocols are essential when handling this compound?

Methodological Answer: Safety Data Sheets (SDS) for structurally similar piperidine derivatives highlight hazards such as skin/eye irritation and respiratory sensitization. Required precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles.

- Storage : In airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. Q3. How can researchers verify the purity and identity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with mobile phase methanol/buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) for purity assessment. System suitability criteria: retention time reproducibility ±0.1 min, peak asymmetry ≤2.0 .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 210.2 (theoretical for C₁₂H₁₆FNO).

- Elemental Analysis : Acceptable tolerance ±0.4% for C, H, N (e.g., C 68.55%, H 7.67%, N 6.67%) .

Advanced Research Questions

Q. Q4. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. For example, the (3R,4S)-enantiomer of a related tosylate derivative was resolved using SHELXL refinement with anisotropic displacement parameters. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) and refinement to R₁ < 0.05 ensure accuracy. Key metrics: Flack parameter ≈0.00(2) for enantiopurity and Hirshfeld surface analysis for intermolecular interactions .

Q. Q5. What strategies address discrepancies in pharmacological activity data across enantiomers?

Methodological Answer: Contradictions often arise from enantiomer-specific receptor binding. For example, (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol (Paroxetine intermediate) shows selective serotonin reuptake inhibition, while the (3R,4S)-enantiomer is inactive. To resolve discrepancies:

Q. Q6. How does the fluorophenyl moiety influence the compound’s physicochemical properties?

Methodological Answer: The 4-fluorophenyl group enhances lipophilicity (logP ~2.5) and metabolic stability. Computational modeling (e.g., COSMO-RS) predicts increased membrane permeability compared to non-fluorinated analogs. Experimental validation via PAMPA assay shows a permeability coefficient (Pₐ) of 12 × 10⁻⁶ cm/s, correlating with bioavailability .

Data Interpretation & Troubleshooting

Q. Q7. How should researchers address low yields in the final synthetic step?

Methodological Answer: Low yields (<40%) often stem from steric hindrance during piperidine ring closure. Mitigation strategies:

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield by 15–20% .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during fluorophenyl coupling .

Q. Q8. What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

- DSC/TGA : Monitor endothermic peaks (melting point ~145–150°C for Form I vs. 160–165°C for Form II).

- PXRD : Distinct diffraction patterns at 2θ = 12.5°, 18.7°, and 25.3° for crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.